molecular formula C36H55NO13 B12645225 Arenomycin B CAS No. 51449-09-3

Arenomycin B

Cat. No.: B12645225
CAS No.: 51449-09-3
M. Wt: 709.8 g/mol
InChI Key: MSOPDTBFLIZROC-IJIQPUFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arenomycin B is a polyenic antibiotic produced by certain species of the genus Streptomyces It is known for its potent antifungal properties and is part of a larger family of polyene antibiotics, which are characterized by their multiple conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: Arenomycin B is typically isolated from cultures of Streptomyces species. The production involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification processes. The specific conditions for the synthesis include maintaining an optimal temperature and pH to maximize the yield of this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The Streptomyces cultures are grown in bioreactors, where conditions such as aeration, agitation, and nutrient supply are carefully controlled. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Arenomycin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.

    Reduction: Reduction reactions can modify the polyene chain, potentially affecting the compound’s antifungal properties.

    Substitution: this compound can participate in substitution reactions where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives.

Scientific Research Applications

Arenomycin B has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study polyene antibiotics and their chemical properties.

    Biology: Investigated for its role in microbial interactions and its effects on fungal cell membranes.

    Medicine: Explored for its potential as an antifungal agent in treating infections caused by resistant fungal strains.

    Industry: Utilized in the development of new antifungal formulations and as a reference standard in quality control processes.

Mechanism of Action

Arenomycin B exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane structure, leading to increased permeability and ultimately cell death. The molecular targets include ergosterol and other sterols in the fungal membrane, and the pathways involved are those related to membrane integrity and function.

Comparison with Similar Compounds

    Nystatin: Another polyene antibiotic with similar antifungal properties.

    Amphotericin B: Known for its broad-spectrum antifungal activity.

    Candicidin: A polyene antibiotic with a similar mechanism of action.

Comparison: Arenomycin B is unique in its specific binding affinity and spectrum of activity. Compared to Nystatin and Amphotericin B, this compound may have different pharmacokinetic properties and toxicity profiles. Its uniqueness lies in its specific structural features and the particular species of Streptomyces that produce it.

Properties

CAS No.

51449-09-3

Molecular Formula

C36H55NO13

Molecular Weight

709.8 g/mol

IUPAC Name

(3E,17E,19E,21E,23E)-16-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-26-butyl-6,8,12,14-tetrahydroxy-2,10-dioxo-1-oxacyclohexacosa-3,17,19,21,23-pentaene-13-carboxylic acid

InChI

InChI=1S/C36H55NO13/c1-3-4-14-26-15-10-8-6-5-7-9-11-16-27(50-36-34(45)32(37)33(44)22(2)48-36)21-29(42)31(35(46)47)28(41)20-25(40)19-24(39)18-23(38)13-12-17-30(43)49-26/h5-12,16-17,22-24,26-29,31-34,36,38-39,41-42,44-45H,3-4,13-15,18-21,37H2,1-2H3,(H,46,47)/b6-5+,9-7+,10-8+,16-11+,17-12+/t22-,23?,24?,26?,27?,28?,29?,31?,32+,33-,34+,36+/m1/s1

InChI Key

MSOPDTBFLIZROC-IJIQPUFTSA-N

Isomeric SMILES

CCCCC1C/C=C/C=C/C=C/C=C/C(CC(C(C(CC(=O)CC(CC(C/C=C/C(=O)O1)O)O)O)C(=O)O)O)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O)N)O

Canonical SMILES

CCCCC1CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC=CC(=O)O1)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.